

Preventing hydrolysis of Tris(dimethylamino)antimony during storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tris(dimethylamino)antimony**

Cat. No.: **B3152151**

[Get Quote](#)

Technical Support Center: Tris(dimethylamino)antimony

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of **Tris(dimethylamino)antimony** to prevent hydrolysis. Adherence to these protocols is critical to ensure the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is **Tris(dimethylamino)antimony** and why is it sensitive to hydrolysis?

Tris(dimethylamino)antimony, with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$, is an organometallic compound used in various chemical synthesis and research applications, including as a precursor for antimony-containing materials.^{[1][2][3]} The antimony-nitrogen (Sb-N) bonds in the molecule are susceptible to cleavage by water. This reaction, known as hydrolysis, occurs because the antimony center is electron-deficient and readily attacked by nucleophiles like water. The nitrogen atoms are subsequently protonated, leading to the decomposition of the molecule.

Q2: What are the visible signs of hydrolysis in my **Tris(dimethylamino)antimony** sample?

Hydrolysis of **Tris(dimethylamino)antimony** results in the formation of antimony oxides or hydroxides and dimethylamine.^[1] Visual indicators of degradation include:

- The appearance of white solid precipitates (antimony oxides/hydroxides) in the otherwise colorless to yellow liquid.
- An increase in the viscosity of the liquid.
- A noticeable "fishy" or amine-like odor due to the release of volatile dimethylamine gas.^[1]

Q3: What are the primary decomposition products of hydrolysis?

The reaction with water leads to the formation of antimony(III) oxide (Sb_2O_3) and dimethylamine ($\text{HN}(\text{CH}_3)_2$).^[1] The release of flammable and irritating dimethylamine vapor is a key indicator of hydrolysis.^[1]

Q4: How should I store my **Tris(dimethylamino)antimony** to prevent hydrolysis?

To ensure the long-term stability of **Tris(dimethylamino)antimony**, it is imperative to store it under anhydrous and anaerobic conditions. The compound is stable in sealed containers under a dry, inert atmosphere.^[1] Key storage recommendations are summarized in the table below.

Q5: Can I handle **Tris(dimethylamino)antimony** on the open bench?

No. Due to its high sensitivity to air and moisture, all manipulations of **Tris(dimethylamino)antimony** must be performed using standard air-sensitive techniques, such as in a glovebox or with a Schlenk line, under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses common issues encountered during the storage and handling of **Tris(dimethylamino)antimony**.

Problem	Possible Cause	Solution
White precipitate forms in the container during storage.	The container seal has been compromised, allowing atmospheric moisture to enter.	Discard the degraded material following appropriate safety protocols. Procure a new, unopened container and ensure it is stored under a robust inert atmosphere. For partially used containers, ensure the septum is in good condition and consider flushing the headspace with dry inert gas before resealing.
A strong amine odor is detected when opening the storage container in a glovebox.	The compound has started to hydrolyze due to trace amounts of water inside the glovebox or from contaminated solvents/reagents.	Immediately cease use of the reagent. Purge the glovebox to reduce moisture levels and verify the dryness of all solvents and glassware to be used with the compound.
Inconsistent experimental results are obtained using the same bottle of reagent.	The reagent is degrading over time due to repeated punctures of the septum, leading to incremental exposure to moisture.	For applications requiring high purity, it is advisable to use a freshly opened bottle or to aliquot the reagent into smaller, single-use containers under an inert atmosphere.

Data Presentation

Parameter	Recommended Condition	Rationale
Atmosphere	Dry inert gas (Nitrogen or Argon with <5 ppm O ₂ and H ₂ O)	Prevents reaction with atmospheric oxygen and moisture. [1]
Temperature	Cool, well-ventilated area (2-8 °C is recommended for long-term storage)	Reduces vapor pressure and slows down potential decomposition pathways.
Container	Tightly sealed, original container (e.g., Sure/Seal™ bottle)	Ensures an airtight and moisture-proof environment.
Light Exposure	Protected from light	Minimizes the risk of photochemical decomposition.
Incompatible Materials	Water, moisture, acids, alcohols, oxidizing agents	Reacts violently or vigorously with these substances, leading to rapid decomposition. [1]

Experimental Protocols

Protocol 1: General Handling of **Tris(dimethylamino)antimony** Using a Schlenk Line

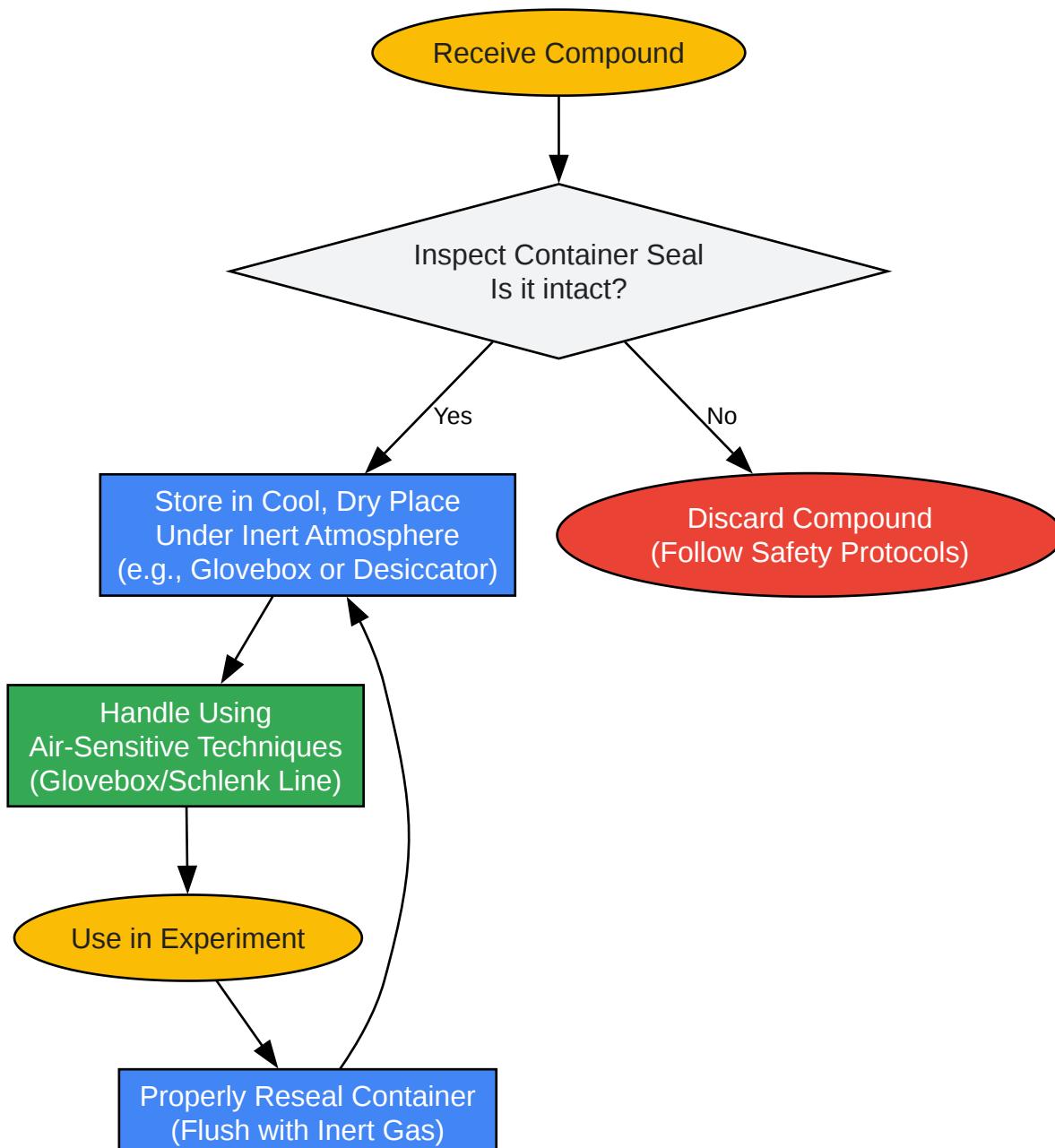
- **Glassware Preparation:** All glassware must be rigorously dried in an oven at >125 °C overnight and allowed to cool under a stream of dry inert gas or in a desiccator.
- **System Purge:** Assemble the reaction apparatus and purge with a dry inert gas (argon or nitrogen) for at least 30 minutes. A bubbler should be used to monitor gas flow and prevent over-pressurization.
- **Reagent Transfer:**
 - Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the **Tris(dimethylamino)antimony** container.
 - Draw the required volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer") to prevent

accidental introduction of air.

- Transfer the liquid to the reaction vessel against a positive flow of inert gas.
- Storage of Partially Used Bottles: Before removing the needle, pull an equivalent volume of inert gas from the reaction headspace back into the reagent bottle to equalize the pressure. Store the resealed bottle in a cool, dry place under an inert atmosphere.

Protocol 2: Detection and Quantification of Hydrolysis via Gas Chromatography (GC)

This protocol provides a general method for detecting dimethylamine, a key indicator of hydrolysis.


- Objective: To quantify the amount of dimethylamine in a sample of **Tris(dimethylamino)antimony**.
- Methodology:
 - Sample Preparation (In a Glovebox):
 1. Prepare a stock solution of the **Tris(dimethylamino)antimony** sample in a dry, inert solvent (e.g., anhydrous toluene or hexane) at a known concentration.
 2. Prepare a series of calibration standards of dimethylamine in the same solvent.
 - Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is suitable. A capillary column designed for amine analysis (e.g., a CP-Volamine column) is recommended for optimal separation.
 - GC Conditions (Example):
 - Injector Temperature: 180 °C
 - Oven Program: Hold at 40 °C for 10 minutes, then ramp to 250 °C at 20 °C/min.
 - Carrier Gas: Helium.
 - Detector Temperature: 250 °C.

- Data Analysis:

- Inject the prepared standards to generate a calibration curve of peak area versus dimethylamine concentration.
- Inject the sample solution.
- Quantify the concentration of dimethylamine in the sample by comparing its peak area to the calibration curve. The presence and quantity of dimethylamine will correlate with the extent of hydrolysis.

Visualizations

Caption: Hydrolysis pathway of **Tris(dimethylamino)antimony**.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for storing and handling **Tris(dimethylamino)antimony**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]
- 3. Tris(dimethylamido)antimony(III) | TDMASb | ((CH₃)₂N)₃Sb – Ereztech [ereztech.com]
- To cite this document: BenchChem. [Preventing hydrolysis of Tris(dimethylamino)antimony during storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3152151#preventing-hydrolysis-of-tris-dimethylamino-antimony-during-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com